REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([C:16]2[CH:21]=[CH:20][C:19]([O:22][C:23](=[O:25])[CH3:24])=[C:18]([O:26][C:27](=[O:29])[CH3:28])[CH:17]=2)[CH2:11]1)[CH2:8][CH3:9]>C(O)(C)C>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[CH2:7]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([C:16]2[CH:21]=[CH:20][C:19]([O:22][C:23](=[O:25])[CH3:24])=[C:18]([O:26][C:27](=[O:29])[CH3:28])[CH:17]=2)[CH2:11]1)[CH2:8][CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
product
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1CC(CCC1)C1=CC(=C(C=C1)OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was held at 0° C for a few hours
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
The crystals were washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
were crystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.C(CC)N1CC(CCC1)C1=CC(=C(C=C1)OC(C)=O)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |